![molecular formula C9H9N3O B13986471 Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one is a spirocyclic compound characterized by its unique structure, which includes a four-membered azetidine ring fused to a pyrrolo[2,3-c]pyridine system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one typically involves the Staudinger reaction, which is a ketene-imine cycloaddition. This one-pot reaction uses substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . The reaction conditions are mild, often carried out at room temperature, which allows for the formation of the spiro-lactam structure with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindoles, while reduction could produce spiro-amines .
Wissenschaftliche Forschungsanwendungen
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Wirkmechanismus
The mechanism of action of spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the p53-MDM2 protein-protein interaction, which is crucial for the regulation of the p53 tumor suppressor protein . This inhibition can lead to the activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro-azetidin-2-one: Another spirocyclic compound with a four-membered azetidine ring, known for its use in β-lactam antibiotics.
Spiro-pyrrolidine: Contains a five-membered pyrrolidine ring and is used in various medicinal chemistry applications.
Spiro-indoline: Features an indoline ring and is investigated for its anticancer properties.
Uniqueness
Spiro[azetidine-3,3’-[3h]pyrrolo[2,3-c]pyridin]-2’(1’h)-one is unique due to its combination of the azetidine and pyrrolo[2,3-c]pyridine rings, which imparts distinct chemical and biological properties. Its ability to inhibit specific protein-protein interactions, such as p53-MDM2, sets it apart from other spirocyclic compounds .
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
spiro[1H-pyrrolo[2,3-c]pyridine-3,3'-azetidine]-2-one |
InChI |
InChI=1S/C9H9N3O/c13-8-9(4-11-5-9)6-1-2-10-3-7(6)12-8/h1-3,11H,4-5H2,(H,12,13) |
InChI-Schlüssel |
DTSHJOVDHWJKKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)C3=C(C=NC=C3)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



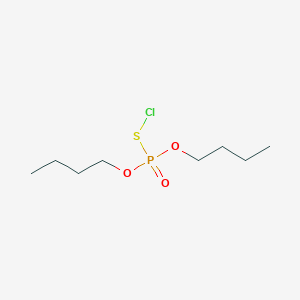
![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
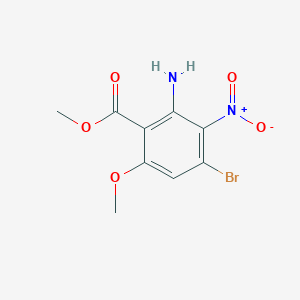
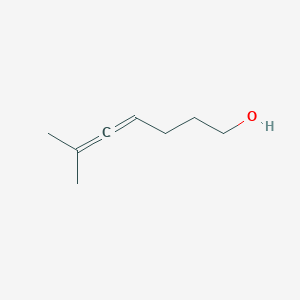
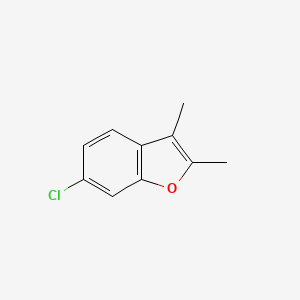
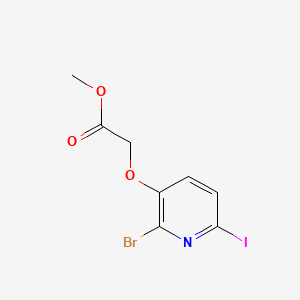

![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)

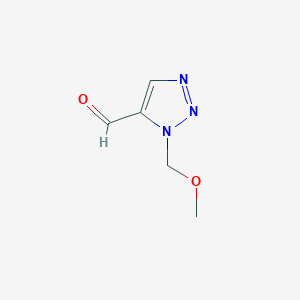
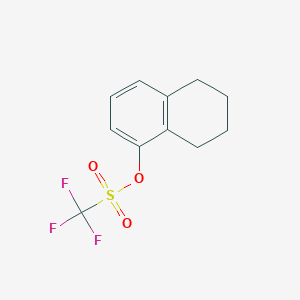
![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
